1-Benzyl-2-hydroxypyridin-1-ium chloride
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Overview
Description
1-Benzyl-2-hydroxypyridin-1-ium chloride is a pyridinium salt that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the pyridine ring, with a hydroxyl group at the second position and a chloride counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-2-hydroxypyridin-1-ium chloride typically involves the alkylation of 2-hydroxypyridine with benzyl chloride in the presence of a base. The reaction is carried out under reflux conditions, and the product is isolated by crystallization or extraction methods .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2-hydroxypyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzyl ketones, while reduction can produce benzyl alcohols .
Scientific Research Applications
1-Benzyl-2-hydroxypyridin-1-ium chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyl-2-hydroxypyridin-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The benzyl group and hydroxyl group play crucial roles in binding to these targets, influencing their activity and function. The compound can modulate various biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
2-Hydroxypyridine: Lacks the benzyl group, resulting in different chemical properties and reactivity.
Benzylpyridinium Chloride: Similar structure but without the hydroxyl group, affecting its solubility and reactivity.
Uniqueness: 1-Benzyl-2-hydroxypyridin-1-ium chloride is unique due to the presence of both the benzyl and hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
398139-87-2 |
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Molecular Formula |
C12H12ClNO |
Molecular Weight |
221.68 g/mol |
IUPAC Name |
1-benzylpyridin-1-ium-2-ol;chloride |
InChI |
InChI=1S/C12H11NO.ClH/c14-12-8-4-5-9-13(12)10-11-6-2-1-3-7-11;/h1-9H,10H2;1H |
InChI Key |
ITKOQZJKKHZQPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC=CC=C2O.[Cl-] |
Origin of Product |
United States |
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